3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
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Overview
Description
3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group at the 3-position and a methoxy group at the 4’-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl derivatives with hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxybiphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 3-(Benzyloxy)aniline
- 4’-Methoxy-1,1’-biphenyl
- 3-(Benzyloxy)pyridin-2-amine
Comparison: 3-(Benzyloxy)-4’-methoxy-1,1’-biphenyl is unique due to the presence of both benzyloxy and methoxy groups on the biphenyl structure. This dual substitution pattern imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds with only one substituent .
Properties
IUPAC Name |
1-methoxy-4-(3-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUDJIJHJSUFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567452 |
Source
|
Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132470-28-1 |
Source
|
Record name | 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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